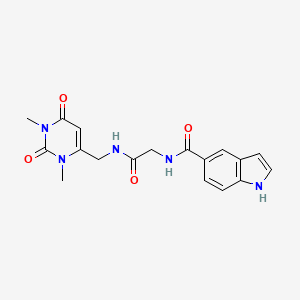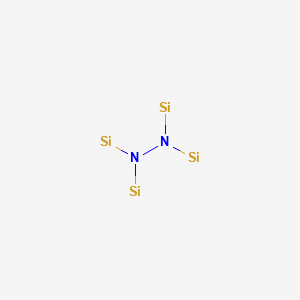
CID 22179130
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 22179130” is known as Pinitol. Pinitol is a naturally occurring compound found in various plants, including legumes and pine trees. It is a type of sugar alcohol and has been studied for its potential health benefits, particularly in relation to diabetes and insulin resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pinitol can be synthesized through various chemical processes. One common method involves the extraction from plant sources, followed by purification. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The purified extract is then subjected to crystallization to obtain pure Pinitol.
Industrial Production Methods
In an industrial setting, Pinitol is often produced through biotechnological methods. This involves the use of microorganisms that can convert certain substrates into Pinitol through fermentation processes. The fermentation broth is then processed to extract and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pinitol undergoes various chemical reactions, including:
Oxidation: Pinitol can be oxidized to form different derivatives.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Pinitol can participate in substitution reactions where one of its hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pinitol can lead to the formation of different carboxylic acids, while reduction can yield other sugar alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pinitol is used as a chiral building block in organic synthesis.
Biology: It has been studied for its role in plant physiology and stress responses.
Medicine: Pinitol has shown promise in improving insulin sensitivity and glycemic control in patients with type 2 diabetes
Industry: It is used in the production of certain pharmaceuticals and nutraceuticals.
Wirkmechanismus
Pinitol exerts its effects primarily through its role as an insulin mimetic. It enhances the action of insulin by facilitating glucose uptake in cells. This is achieved through the activation of specific signaling pathways that promote the translocation of glucose transporters to the cell membrane. Pinitol also influences the expression of genes involved in glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
Pinitol is similar to other sugar alcohols such as inositol and sorbitol. it has unique properties that make it particularly effective in improving insulin sensitivity. Unlike some other sugar alcohols, Pinitol has a higher bioavailability and is more readily absorbed by the body.
List of Similar Compounds
- Inositol
- Sorbitol
- Mannitol
- Xylitol
Pinitol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
N2Si4 |
|---|---|
Molekulargewicht |
140.35 g/mol |
InChI |
InChI=1S/N2Si4/c3-1(4)2(5)6 |
InChI-Schlüssel |
ACUXLQDGXFILEC-UHFFFAOYSA-N |
Kanonische SMILES |
N(N([Si])[Si])([Si])[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


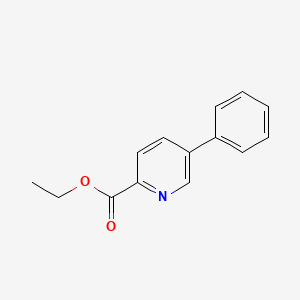
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
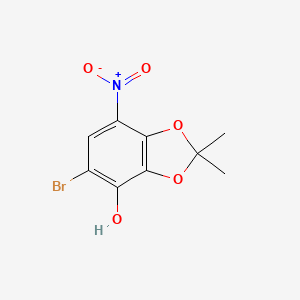
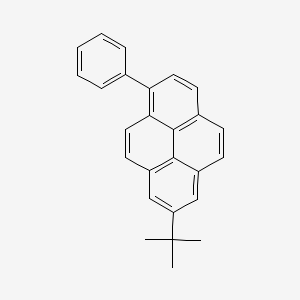
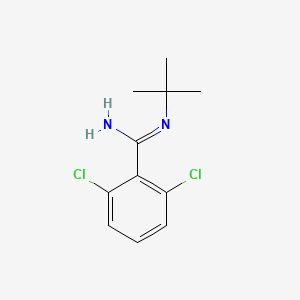
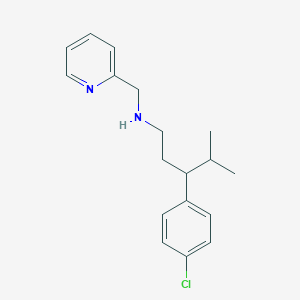
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
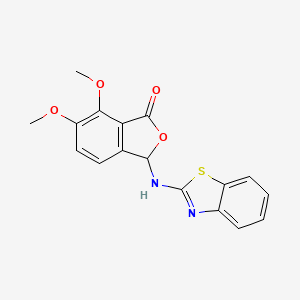
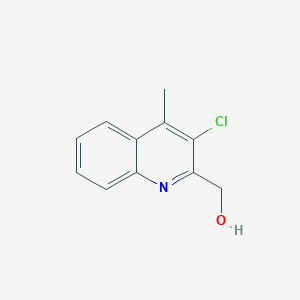
![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)
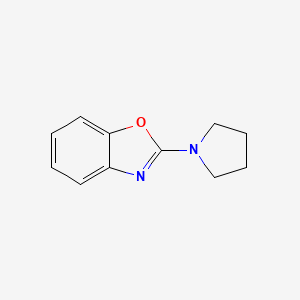
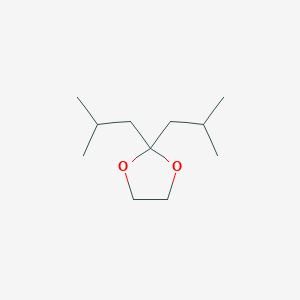
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
